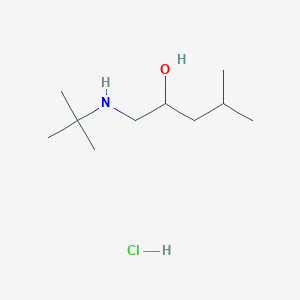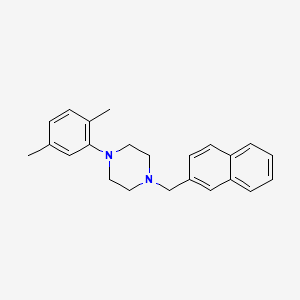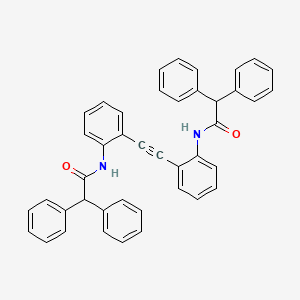![molecular formula C19H13ClF3NO3 B4984162 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide](/img/structure/B4984162.png)
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
Mechanism of Action
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide binds to the ATP-binding site of BTK and inhibits its activity, leading to the inhibition of downstream signaling pathways and ultimately inducing apoptosis in cancer cells. 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide also inhibits the activity of ITK and TEC, which are involved in T-cell receptor signaling and play a role in the activation and proliferation of T-cells.
Biochemical and Physiological Effects:
In preclinical studies, 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide has shown potent antitumor activity in various types of cancer, including lymphoma, leukemia, and multiple myeloma. 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide has also been shown to inhibit the proliferation and activation of T-cells, which may have implications for the treatment of autoimmune diseases. 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which may allow for less frequent dosing.
Advantages and Limitations for Lab Experiments
One advantage of 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide is its potency and selectivity for BTK, ITK, and TEC, which may reduce off-target effects and toxicity. However, one limitation of 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide is its limited solubility, which may require the use of solubilizing agents in experiments. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide in clinical trials.
Future Directions
There are several potential future directions for the development of 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide. One direction is the evaluation of 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide in combination with other targeted therapies or chemotherapy agents for the treatment of cancer. Another direction is the investigation of 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide in autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, where the inhibition of B-cell and T-cell signaling may be beneficial. Additionally, further studies are needed to determine the safety and efficacy of 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide in clinical trials, as well as to identify biomarkers that may predict response to treatment.
Synthesis Methods
The synthesis of 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide involves several steps, starting from the reaction of 2-chloro-5-(trifluoromethyl)aniline with 3-methoxybenzaldehyde to form the intermediate 5-(2-chloro-5-(trifluoromethyl)phenyl)-2-methoxybenzaldehyde. This intermediate is then reacted with furfurylamine to form the final product, 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide. The synthesis of 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In vitro studies have shown that 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway that plays a critical role in the survival and proliferation of cancer cells. 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide has also been shown to inhibit other kinases, such as interleukin-2-inducible T-cell kinase (ITK) and TEC family kinase (TEC), which are involved in T-cell receptor signaling.
properties
IUPAC Name |
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3NO3/c1-26-13-4-2-3-12(10-13)24-18(25)17-8-7-16(27-17)14-9-11(19(21,22)23)5-6-15(14)20/h2-10H,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRBEXFJJIZZMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-methyl-1-(1-{1-[(2E)-3-phenyl-2-propenoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethyl]amine trifluoroacetate](/img/structure/B4984090.png)

![2-{[(2,5-dichlorophenoxy)acetyl]amino}ethyl (3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)carbamate](/img/structure/B4984099.png)
![(2,4-dinitrophenyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B4984112.png)
![{(2S)-1-[(2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]-2-pyrrolidinyl}methanol](/img/structure/B4984124.png)
![N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B4984127.png)

![4-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl acetate](/img/structure/B4984148.png)
![2-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4984153.png)
![2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate](/img/structure/B4984180.png)
![N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4984186.png)
![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4984187.png)
![1-(4-bromophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4984190.png)